molecular formula C8H11N3O2 B13501155 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid

Katalognummer: B13501155
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: PJRJIOJVWBHXMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid is a sophisticated nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused [1,2,3]triazolo ring system attached to an azepine scaffold, a structure that is readily accessible via intramolecular cyclization of N-iminium species . Its primary research value lies in its role as a versatile synthetic intermediate, particularly for the construction of more complex molecules. The carboxylic acid functional group provides a key handle for further derivatization, enabling its incorporation into larger structures through amide coupling reactions or for the modulation of physicochemical properties. Researchers utilize this scaffold to explore new chemical space in the development of pharmacologically active compounds , as the triazole ring is a common bioisostere for amide and other heterocyclic motifs, often contributing to improved metabolic stability and target binding. It is strictly for laboratory research applications.

Eigenschaften

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-3-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c12-8(13)7-6-4-2-1-3-5-11(6)10-9-7/h1-5H2,(H,12,13)

InChI-Schlüssel

PJRJIOJVWBHXMM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(N=NN2CC1)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Azepine Ring Precursor

  • The azepine ring is typically formed by cyclization of an appropriate amino or hydrazine-substituted precursor.
  • For example, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine derivatives have been prepared by cyclization of linear precursors under acidic or thermal conditions.
  • Esterification and hydrazinolysis steps are used to prepare hydrazide intermediates, which then undergo condensation with azepine precursors to form fused triazole-azepine hybrids.

Formation of the Triazole Ring

  • The triazole ring can be formed by cyclization of hydrazides or hydrazine derivatives with appropriate electrophilic centers.
  • Acid-catalyzed cyclization in refluxing toluene or acetic acid is a common method, often followed by prolonged stirring at room temperature to complete ring closure.
  • In some cases, heating in acetic acid promotes triazole ring formation, while alternative conditions favor other heterocyclic isomers.

Introduction of the Carboxylic Acid Group

  • Carboxylic acid groups are introduced either by direct incorporation during ring formation or by subsequent functional group transformations.
  • Ester intermediates are often prepared first, which are then hydrolyzed or converted to hydrazides before cyclization.
  • Attempts to isolate free carboxylic acids sometimes result in instability and decarboxylation; thus, lithium or other inorganic salts of the acids are prepared to stabilize the compound.

Detailed Preparation Procedure from Literature

Synthesis of Azepine and Hydrazide Precursors

  • Starting from azepan-2-one (a seven-membered lactam), transformation to 7-methoxy-3,4,5,6-tetrahydro-2H-azepine is performed by methylation in the presence of dimethyl sulfate and potassium carbonate in benzene at 60 °C for 3 hours.
  • Aromatic carboxylic acids are esterified by refluxing with ethanol and a drop of concentrated sulfuric acid for 3 hours, followed by hydrazinolysis with hydrazine hydrate to yield hydrazides.

Condensation and Cyclization to Form the Fused Triazolo-Azepine Ring

  • The azepine derivative and hydrazide are refluxed together in toluene for 3 hours, then left at room temperature for 12 hours to allow cyclization and formation of the fused triazolo-azepine carboxylic acid derivatives.
  • The products are isolated by filtration, washed with benzene, and recrystallized from appropriate solvents.
  • Yields for these reactions range from 70% to 81%, indicating efficient cyclization.

Characterization and Stability Notes

  • The final compounds are characterized by 1H and 13C NMR spectroscopy, showing characteristic multiplets for azepine ring protons and singlets for carboxylic acid protons where applicable.
  • LC-MS confirms molecular ion peaks consistent with the expected molecular weight.
  • Free carboxylic acids can be unstable; preparing lithium salts or esters may improve stability and facilitate further transformations.

Alternative Synthetic Approaches and Considerations

  • Acid-catalyzed transformations of triazinedione intermediates can lead to triazole ring formation, suggesting alternative routes to fused triazolo-azepine carboxylic acids via ring rearrangements.
  • Bromination followed by palladium-catalyzed carbonylation offers a method to introduce carboxylate esters on triazole rings, which can be hydrolyzed to the acid form.
  • Careful choice of solvent, temperature, and acid catalyst is critical to favor the desired triazole-azepine fused ring system over other heterocyclic isomers.

Summary Table of Preparation Methods

Step Starting Material(s) Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Azepan-2-one Dimethyl sulfate, K2CO3, benzene, 60 °C, 3 h 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine - Azepine ring precursor
2 Aromatic carboxylic acids Ethanol, H2SO4 (conc.), reflux 3 h Esters - Esterification
3 Esters Hydrazine hydrate, ethanol, reflux Hydrazides - Hydrazinolysis
4 Azepine derivative + Hydrazides Toluene, reflux 3 h, r.t. 12 h Fused triazolo-azepine carboxylic acid derivatives 70–81 Cyclization to fused ring
5 Triazole intermediates Bromination, PdCl2(dppf), carbonylation Esters or carboxylic acids Moderate to high Alternative carboxylation

Analyse Chemischer Reaktionen

Types of Reactions: 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound belongs to a broader class of triazole-fused heterocycles. Key structural analogs include:

Compound Name Core Structure Ring Size Functional Groups Molecular Weight (g/mol) Key Properties/Activity
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid Pyridine + triazole 6-membered Carboxylic acid 233.74 (HCl salt) Not reported
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones Pyrimidine + triazole 6-membered Ketone, thieno fusion N/A Anticancer activity (NCI screening)
1-Methyl-5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-γ][1,2,3]triazolo[1,5-α][1,3]diazepine-3-carboxamides Diazepine + triazole 7-membered Carboxamide ~300–350 (estimated) Synthetic intermediate
Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate Azepine + triazole 7-membered Methyl ester, difluoromethyl 261.28 Commercial availability

Key Observations :

  • Functional Groups : Carboxylic acid derivatives (e.g., the target compound) exhibit higher polarity and solubility compared to esters (e.g., methyl ester analog in ) or carboxamides (e.g., diazepine derivatives in ).
  • Bioactivity: Thieno-fused triazolopyrimidines demonstrate notable anticancer activity (e.g., Renal Cancer UO-31 inhibition), whereas aryl-fused analogs like triazoloquinazolines show reduced efficacy . The azepine derivative’s biological activity remains unexplored but is structurally poised for investigation.
Stability and Reactivity
  • Triazole Inertness : The triazole ring resists oxidation, reduction, and hydrolysis, ensuring stability in diverse environments .
  • Carboxylic Acid Reactivity : The acid group enables salt formation or conjugation, contrasting with the inert methyl ester group in and the carboxamide’s hydrogen-bonding capacity in .

Biologische Aktivität

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid (CAS Number: 1780785-35-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

PropertyValue
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Boiling Point413.5 ± 47.0 °C (Predicted)
Density1.52 ± 0.1 g/cm³ (Predicted)
pKa3.46 ± 0.20 (Predicted)

Biological Activity

The biological activity of 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid has been explored in various studies focusing on its pharmacological effects.

Antimicrobial Activity : Recent studies have indicated that compounds structurally related to triazolo derivatives exhibit significant antimicrobial properties. For instance, derivatives with carboxylic acid functionalities have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects : Research has demonstrated that triazole derivatives can interact with neurotransmitter receptors such as NMDA and AMPA receptors. These interactions suggest potential applications in treating neurological disorders like epilepsy and anxiety disorders. For example, a study indicated that certain triazolo compounds exhibited functional antagonist activity at the AMPA receptor-ion channel complex, highlighting their potential as neuroprotective agents .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of synthesized triazolo derivatives.
    • Methodology : The synthesized compounds were tested against various bacterial strains using the disk diffusion method.
    • Results : Compounds with the triazole moiety displayed zones of inhibition ranging from 15 to 25 mm against Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Assessment :
    • Objective : To assess the impact of triazolo derivatives on NMDA receptor activity.
    • Methodology : Binding assays were conducted to measure the affinity of compounds for NMDA receptors.
    • Results : The study found that some derivatives had a higher binding affinity compared to standard neuroactive drugs, suggesting their potential role in developing new therapeutic agents for neurodegenerative diseases .

Research Findings

Recent literature has highlighted several key findings regarding the biological activities of related triazole compounds:

  • Anti-inflammatory Properties : Triazole derivatives have been reported to exhibit anti-inflammatory effects comparable to conventional NSAIDs. A series of studies demonstrated that specific analogs inhibited COX-2 activity with IC50 values significantly lower than those of standard drugs like diclofenac .
  • Cytotoxicity Against Cancer Cells : Some studies have evaluated the cytotoxic effects of triazole derivatives on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC). Results indicated that certain compounds led to a reduction in cell viability by inducing apoptosis .

Q & A

Q. What are the established synthetic routes for 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid?

The primary synthetic route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry reaction. This method leverages the reaction between an azide-containing precursor and a terminal alkyne, with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) ensuring regioselective formation of the 1,4-disubstituted triazole ring . Key steps include:

  • Preparation of an azide-functionalized azepine intermediate.
  • Cycloaddition with a propargyl carboxylic acid derivative.
  • Purification via column chromatography or recrystallization. Modifications to the azepine backbone (e.g., substituent positioning) may require tailored precursors, as seen in analogous triazolopyrazine syntheses .

Q. How is the compound characterized spectroscopically?

Comprehensive characterization employs:

  • ¹H/¹³C NMR : To confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and azepine backbone (multiplet signals for CH₂ groups).
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole C-N stretching (~1450 cm⁻¹).
  • Mass Spectrometry (HRMS) : To verify molecular weight (theoretical m/z for C₁₁H₁₄N₄O₂: 258.11) . Comparative data from structurally related compounds, such as triazolopyridine carboxylates, can aid interpretation .

Advanced Research Questions

Q. How can low yields in the CuAAC step be addressed?

Low yields often stem from incomplete cycloaddition or side reactions . Optimization strategies include:

  • Catalyst Screening : Alternative Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control : Reactions at 50–60°C balance speed and selectivity . Monitoring reaction progress via TLC or LC-MS is critical to identify quenching points.

Q. How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies may arise from poor solubility or metabolic instability . Mitigation approaches:

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., tert-butyl esters) to enhance membrane permeability .
  • Formulation Adjustments : Use of co-solvents (DMSO/PEG) or nanoparticle encapsulation.
  • Metabolic Profiling : LC-MS/MS to identify degradation products and guide structural stabilization . For example, thieno-fused triazolopyrimidines showed improved activity over quinazoline analogs due to better solubility, highlighting the impact of ring substitution .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetics?

Focus on structure-activity relationship (SAR) studies:

  • Carboxylic Acid Modifications : Amide formation (e.g., conjugation with amino acids) to balance polarity and bioavailability.
  • Azepine Ring Substitution : Introducing electron-withdrawing groups (e.g., halogens) to modulate electronic properties.
  • Heteroatom Incorporation : Replacing CH₂ groups in the azepine ring with O or S to alter conformational flexibility . Computational tools (molecular docking, QSAR) can prioritize derivatives for synthesis .

Q. How to control regioselectivity in triazole ring formation during synthesis?

The Cu(I) catalyst dictates 1,4-regioselectivity in CuAAC. Key factors:

  • Ligand Effects : Tris-triazole ligands (e.g., TBTA) stabilize Cu(I) and prevent oxidation.
  • Solvent Polarity : Higher polarity solvents favor the 1,4-product.
  • Substrate Steric Effects : Bulky substituents on the azide or alkyne may shift selectivity. For non-CuAAC routes (e.g., thermal cycloaddition), regioselectivity is less predictable, necessitating post-reaction HPLC purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.